Bienvenue dans la boutique en ligne BenchChem!

Griseofulvin

Dermatophytosis Tinea capitis Species-specific antifungal efficacy

Griseofulvin is a fungistatic benzofuran antibiotic first isolated from Penicillium griseofulvum in 1939. It exerts its antifungal effect by binding fungal tubulin and disrupting mitotic spindle formation, a mechanism distinct from the ergosterol-targeting azoles and allylamines.

Molecular Formula C17H17ClO6
Molecular Weight 352.8 g/mol
CAS No. 126-07-8
Cat. No. B1672149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseofulvin
CAS126-07-8
SynonymsFulvicin U F
Fulvicin-U-F
FulvicinUF
Grifulvin V
Gris PEG
Gris-PEG
Grisactin
Grisefuline
Griseofulvin
GrisPEG
Molecular FormulaC17H17ClO6
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
InChIInChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1
InChIKeyDDUHZTYCFQRHIY-RBHXEPJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light pink solid powder.
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML;  SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE;  PRACTICALLY INSOL IN WATER & PETROLEUM ETHER
5.04e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Griseofulvin CAS 126-07-8: What Procurement Teams Need to Know About This Dermatophyte-Specific Microtubule Inhibitor


Griseofulvin is a fungistatic benzofuran antibiotic first isolated from Penicillium griseofulvum in 1939 [1]. It exerts its antifungal effect by binding fungal tubulin and disrupting mitotic spindle formation, a mechanism distinct from the ergosterol-targeting azoles and allylamines [2]. Griseofulvin's spectrum is narrowly confined to dermatophyte genera—Trichophyton, Microsporum, and Epidermophyton—with no clinically meaningful activity against yeasts, molds, or systemic fungal pathogens. It is available in two distinct particle-size formulations (microsize and ultramicrosize) that differ substantially in gastrointestinal absorption efficiency [3]. Despite the introduction of newer oral antifungals, griseofulvin retains a defined and irreplaceable clinical niche, particularly for Microsporum infections where alternative agents demonstrate inferior efficacy.

Why Griseofulvin Cannot Be Simply Swapped for Terbinafine or Azoles Without Risk of Treatment Failure


Griseofulvin occupies a unique position among oral antifungals defined by three non-interchangeable properties. First, its species-specific efficacy is inverted relative to newer agents: griseofulvin is the most effective oral therapy for Microsporum dermatophytosis (complete cure SUCRA = 80.6%), whereas terbinafine and itraconazole are superior for Trichophyton infections [1]. Second, griseofulvin's oral bioavailability is critically dependent on particle size; the ultramicrosize formulation achieves ~1.5× greater absorption than the microsize form, permitting a one-third dose reduction [2]. Third, as a hepatic CYP450 enzyme inducer (particularly CYP3A4 and CYP1A2), griseofulvin accelerates the clearance of warfarin, oral contraceptives, and other co-administered drugs—a drug interaction profile that is directionally opposite to the CYP450 inhibition characteristic of azole antifungals [3]. These axes of differentiation mean that clinical or procurement decisions to substitute griseofulvin with a generic 'azole' or 'allylamine' antifungal without species-level diagnosis and formulation awareness carry a quantifiable risk of therapeutic failure.

Griseofulvin Product-Specific Quantitative Evidence Guide: Head-to-Head Efficacy, Bioavailability, MIC Data, and Drug Interaction Comparisons


Species-Specific Complete Cure Efficacy: Griseofulvin Superior to Terbinafine for Microsporum Tinea Capitis

In a Cochrane systematic review (25 RCTs, N=4,449), a meta-analysis of two studies directly comparing griseofulvin (6–12 weeks) versus terbinafine (6 weeks) for Microsporum tinea capitis found that terbinafine achieved only 34.7% complete cure versus 50.9% for griseofulvin (RR 0.68, 95% CI 0.53–0.86; N=334), meaning griseofulvin provided a 32% relative reduction in treatment failure [1]. A separate pairwise meta-analysis (7 RCTs, N=2,163) confirmed this direction: the odds ratio for terbinafine relative to griseofulvin was 0.408 for Microsporum species (95% CI 0.254–0.656; P<0.001), quantitatively establishing griseofulvin's superiority [2]. A 2020 network meta-analysis of five systemic monotherapies corroborated these findings with surface under the cumulative ranking curve (SUCRA) analysis: griseofulvin ranked first for complete cure in Microsporum tinea capitis (SUCRA = 80.6%), outperforming terbinafine, itraconazole, fluconazole, and ketoconazole [3].

Dermatophytosis Tinea capitis Species-specific antifungal efficacy

Formulation-Dependent Bioavailability: Ultramicrosize Griseofulvin vs Microsize in Repeated Dosing

In a crossover pharmacokinetic study (N=6 healthy volunteers; 6-day repeated dosing), the ultramicrosize griseofulvin formulation achieved urinary recovery of the main metabolite 6-demethylgriseofulvin (total 6-DMG) of 53.6%, compared to only 33.8% for the microsize formulation administered at a comparable dose level [1]. Bioavailability decline upon repeated dosing was more severe for microsize (36% reduction vs single dose) than ultramicrosize (17% reduction), demonstrating superior consistency of absorption with the smaller particle-size formulation [1]. The FDA-approved labeling codifies this differential: gastrointestinal absorption of ultramicrocrystalline griseofulvin is approximately 1.5 times that of microsize griseofulvin, permitting oral intake of only two-thirds the microsize dose to achieve equivalent systemic exposure [2]. A separate single-dose crossover study in 16 healthy volunteers also found that ultramicrosize 330 mg tablets produced comparable peak concentrations to microsize 500 mg doses [3].

Pharmacokinetics Bioavailability Particle size formulation

In Vitro Antifungal Susceptibility: Griseofulvin MIC Profile Across Dermatophyte Species vs Terbinafine and Azoles

A 2025 cross-sectional broth microdilution study (184 clinical isolates; CLSI methodology) reported a mean griseofulvin MIC of 4.13 µg/mL (SD 6.20) across Trichophyton species, compared to mean MICs of 2.71 µg/mL (SD 6.00) for terbinafine and 7.70 µg/mL (SD 14.39) for fluconazole, with griseofulvin achieving 80% inhibition of isolates [1]. In a separate study of 90 clinical isolates (T. rubrum and T. mentagrophytes), griseofulvin demonstrated MIC50 of 1.26 µg/mL and MIC90 of 2.53 µg/mL against both species, positioning it as intermediate in potency between highly potent terbinafine (MIC50 0.005–0.01 µg/mL) and poorly active fluconazole (MIC50 1.56 µg/mL, MIC90 12.5 µg/mL) [2]. Critically, the species-specific susceptibility pattern inverts the clinical efficacy narrative: against Microsporum canis, griseofulvin shows a geometric mean MIC of 0.171 µg/mL, substantially lower than its MIC against Trichophyton species (GM MIC 0.477–2.356 µg/mL), consistent with the observed clinical superiority for Microsporum infections [3].

Antifungal susceptibility Minimum inhibitory concentration Dermatophyte resistance

Post-Treatment Durability and Recurrence: Griseofulvin 8-Week vs Terbinafine 4-Week Regimens

A double-blind, randomized controlled trial (N=50 pediatric patients; 74% T. tonsurans, 26% M. canis) comparing griseofulvin 8 weeks versus terbinafine 4 weeks (followed by 4 weeks placebo) demonstrated a critical divergence in post-treatment durability: at week 8, cure rates were comparable (griseofulvin 76% vs terbinafine 72%), but at week 12—four weeks after completion of griseofulvin therapy—the griseofulvin cure rate dropped to 44%, whereas terbinafine maintained 76% efficacy [1]. This represents a 32-percentage-point gap in sustained cure at the 12-week follow-up, with terbinafine-treated patients experiencing significantly fewer recurrences. The meta-analysis by Tey et al. (2011) provides context: griseofulvin requires a mean treatment duration of 8 weeks (range 6–12 weeks), approximately double the 4-week mean duration for terbinafine (range 2–6 weeks), yet recurrence after treatment cessation remains higher for griseofulvin [2].

Recurrence rate Treatment durability Tinea capitis clinical outcomes

CYP450 Induction Profile: Griseofulvin vs Azole Antifungals—Directionally Opposite Drug Interaction Liability

Griseofulvin is a demonstrated inducer of hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, producing a drug interaction profile that is directionally opposite to that of azole antifungals (which are CYP450 inhibitors). In a detailed case report, addition of griseofulvin to a previously stabilized warfarin patient necessitated a 41% increase in warfarin dose to maintain therapeutic anticoagulation; prothrombin time decreased by 4.2 seconds in 4 of 10 patients receiving griseofulvin 1 g daily for 2 weeks [1]. In a controlled rat study, repeated griseofulvin administration (100 mg/kg/day for 5 days) significantly induced warfarin-metabolizing enzymes (total CYP450 content, aminopyrine N-demethylase, aniline p-hydroxylase, and 7-ethoxycoumarin O-deethylase activities) [2]. Griseofulvin also reduces the efficacy of oral contraceptives via accelerated hepatic clearance of ethinylestradiol; case series documented intermenstrual bleeding in 15 of 22 women, amenorrhea in 5, and 2 unintended pregnancies during concurrent griseofulvin–oral contraceptive use [3]. This induction profile contrasts sharply with terbinafine (primarily a CYP2D6 inhibitor) and azoles (potent CYP3A4 inhibitors), making griseofulvin the preferred systemic antifungal when CYP450 inhibition must be avoided.

CYP450 induction Drug–drug interactions Warfarin interaction

Griseofulvin Application Scenarios: Where Species-Specific Efficacy, Formulation Optimization, and CYP450 Induction Define Procurement Value


Confirmed or Clinically Suspected Microsporum canis Tinea Capitis in Pediatric Populations

When fungal culture or epidemiological context identifies Microsporum canis (or other Microsporum spp.) as the causative dermatophyte, griseofulvin is the evidence-preferred first-line oral agent. The Cochrane meta-analysis establishes a 50.9% complete cure rate for griseofulvin versus 34.7% for terbinafine (RR 0.68; N=334), a 16.2-percentage-point absolute advantage [1]. The network meta-analysis ranks griseofulvin first among five systemic therapies for Microsporum complete cure (SUCRA = 80.6%) [2]. This scenario is especially prevalent in pediatric dermatology clinics serving immigrant and refugee populations where M. audouinii and M. canis are endemic, and in veterinary medicine spillover cases. Procurement should specifically stock griseofulvin ultramicrosize oral suspension alongside confirmatory fungal culture capability.

Dose-Optimized Ultramicrosize Griseofulvin for Patients Requiring Reliable Systemic Absorption

For patients with variable gastrointestinal absorption—including those on long-term therapy, those with malabsorption syndromes, or those requiring predictable dose–exposure relationships—the ultramicrosize griseofulvin formulation provides quantifiably superior and more consistent bioavailability. With a 53.6% urinary metabolite recovery versus 33.8% for microsize (absolute difference 19.8 percentage points) and a 33% lower oral dose requirement per FDA labeling [3], the ultramicrosize formulation enables equivalent efficacy at reduced pill burden and gastrointestinal drug load. This scenario is particularly relevant for weight-based pediatric dosing (7.3 mg/kg/day ultramicrosize) where accurate dose delivery is critical for safety and efficacy [3]. Procurement specifications should mandate ultramicrosize particle size (median 2.7 µm) rather than conventional microsize (median 10 µm).

Antifungal Stewardship Programs Requiring Species-Directed Therapy to Minimize Resistance Selection

In the context of rising terbinafine resistance among Trichophyton species—documented with significantly elevated MICs for terbinafine, fluconazole, and griseofulvin in T. indotineae (P<0.0001 for all comparisons) [4]—antifungal stewardship programs benefit from maintaining griseofulvin as a therapeutic option. Griseofulvin's distinct microtubule-binding mechanism of action means it does not share cross-resistance with ergosterol-targeting agents. The 2025 Cureus surveillance study reported that griseofulvin achieved 80% inhibition across 184 clinical isolates with a mean MIC of 4.13 µg/mL, preserving meaningful activity even in settings where fluconazole showed the highest mean MIC (7.70 µg/mL) [4]. This supports formulary inclusion of griseofulvin as a second-line or species-directed agent in regions with documented azole or allylamine resistance.

Clinical Settings Where CYP3A4 Inhibition by Azole Antifungals Is Contraindicated

In patients receiving concomitant medications that are CYP3A4 substrates with narrow therapeutic indices—such as certain chemotherapeutic agents, immunosuppressants, antiarrhythmics, or anticoagulants—the CYP450 inhibitory effect of azole antifungals can produce hazardous drug accumulation. Griseofulvin, as a CYP450 inducer rather than inhibitor, offers a directionally distinct drug interaction profile. Although griseofulvin reduces warfarin efficacy (requiring ~41% warfarin dose increase) and accelerates oral contraceptive clearance [5], it does not cause the potentially toxic drug accumulation associated with azole-mediated CYP3A4 inhibition. For formulary managers, griseofulvin therefore represents the safer systemic antifungal option when CYP450 inhibition must be avoided, provided that the differential interaction risk is communicated to prescribers and appropriate dose adjustments are made for co-administered CYP450 substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griseofulvin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.